Zotepine Exhibits a Distinct 5-HT₂A/D₂ Binding Ratio Compared to Clozapine and Olanzapine
Zotepine demonstrates a 5-HT₂A/D₂ receptor affinity ratio of 0.30 (Kᵢ: 0.69 nM for 5-HT₂A vs. 2.3 nM for D₂), which differs markedly from clozapine (Kᵢ: 8.9 nM vs. 130 nM; ratio ≈0.068) and olanzapine (Kᵢ: 2.5 nM vs. 20 nM; ratio = 0.125) [1]. This lower ratio indicates relatively greater D₂ occupancy at therapeutic doses compared to clozapine and olanzapine, predicting distinct efficacy and side-effect profiles [1].
| Evidence Dimension | 5-HT₂A / D₂ receptor binding affinity ratio (calculated from Kᵢ values) |
|---|---|
| Target Compound Data | Ratio = 0.30 (Kᵢ 5-HT₂A = 0.69 nM; Kᵢ D₂ = 2.3 nM) |
| Comparator Or Baseline | Clozapine: ratio ≈0.068 (Kᵢ 5-HT₂A = 8.9 nM; Kᵢ D₂ = 130 nM); Olanzapine: ratio = 0.125 (Kᵢ 5-HT₂A = 2.5 nM; Kᵢ D₂ = 20 nM) |
| Quantified Difference | Zotepine ratio is 4.4-fold higher than clozapine and 2.4-fold higher than olanzapine |
| Conditions | Human recombinant receptor binding assays; Kᵢ values determined via radioligand displacement |
Why This Matters
This receptor occupancy signature predicts differential clinical efficacy on negative symptoms and variable extrapyramidal symptom liability, making zotepine a distinct research tool for probing 5-HT₂A/D₂ balance in antipsychotic pharmacology.
- [1] Richelson E, Souder T. Binding of antipsychotic drugs to human brain receptors: focus on newer generation compounds. Life Sci. 2000;68(1):29-39. View Source
